molecular formula C8H12N2 B1581957 2-Isobutylpyrazine CAS No. 29460-92-2

2-Isobutylpyrazine

Cat. No. B1581957
CAS RN: 29460-92-2
M. Wt: 136.19 g/mol
InChI Key: YAIMUUJMEBJXAA-UHFFFAOYSA-N
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Description

2-Isobutylpyrazine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 . It is known to have a potent bell-pepper odorant and has been found to bind to cow olfactory mucosa homogenate .


Synthesis Analysis

The biosynthesis of 2-Isobutylpyrazine involves the methoxylation of the nonvolatile precursor 2-hydroxy-3-isobutylpyrazine to give rise to the highly volatile 2-Isobutylpyrazine . Two previously uncharacterized S-adenosyl-methionine-dependent O-methyltransferase genes, termed VvOMT3 and VvOMT4, have been identified. The VvOMT3 protein was found to be highly specific and efficient for 2-hydroxy-3-isobutylpyrazine methylation .


Chemical Reactions Analysis

The last step of 2-Isobutylpyrazine biosynthesis involves the methoxylation of the nonvolatile precursor 2-hydroxy-3-isobutylpyrazine . This reaction is catalyzed by the VvOMT3 protein, which is highly specific and efficient for 2-hydroxy-3-isobutylpyrazine methylation .


Physical And Chemical Properties Analysis

2-Isobutylpyrazine has a predicted boiling point of 190.8±20.0 °C and a predicted density of 0.958±0.06 g/cm3 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Organoleptic Impact in Wines

2-Isobutylpyrazine, specifically 2-methoxy-3-isobutylpyrazine, plays a significant role in determining the organoleptic characteristics of red wines, particularly those from Bordeaux and Loire regions. This compound contributes to the green bell pepper character in wines, with a threshold value of 15 ng/L identified beyond which this characteristic becomes marked. The concentration of 2-methoxy-3-isobutylpyrazine in grapes and consequently in wines is influenced by environmental and cultural conditions, such as soil type, climate, and training systems. A correlation exists between the breakdown of malic acid and 2-methoxy-3-isobutylpyrazine concentrations during grape ripening, regardless of grape variety or environmental conditions (Roujou de Boubée, van Leeuwen, & Dubourdieu, 2000).

Warning Odour Function in Ecology

2-Isobutylpyrazine, particularly 2-methoxy-3-isobutylpyrazine, appears to function as an alerting or warning signal in ecological contexts. Research involving naive hatchling chicks demonstrated that they exhibit a neophobic ‘alerting’ reaction to 2-methoxy-3-isobutylpyrazine, suggesting that this compound can be interpreted as a warning signal by certain predators like birds (Guilford, Nicol, Rothschild, & Moore, 1987).

Location and Extractability in Grapes and Wines

The exact location of 2-methoxy-3-isobutylpyrazine in Cabernet Sauvignon grape bunches was identified as being primarily in stems, skins, and seeds, with minimal presence in the flesh. This distribution changes during ripening, affecting the extractability of this compound during the winemaking process. Factors like settling white must and careful addition of press wine to blends can influence the final concentration of 2-methoxy-3-isobutylpyrazine in wines (Boubée, Cumsille, Pons, & Dubourdieu, 2002).

Genetic Dependence in Grape Varieties

The concentration of 2-methoxy-3-isobutylpyrazine in grape berries is influenced by the grape genotype. Studies have shown that quantifiable levels of this compound are found only in certain grape varieties like Cabernet Franc, Cabernet Sauvignon, Merlot, Sauvignon Blanc, and Semillon. This indicates a genetic connection for the occurrence of 2-methoxy-3-isobutylpyrazine in grapes (Koch, Doyle, Matthews, Williams, & Ebeler, 2010).

Flavor and Fragrance Applications

2-Isobutylpyrazine, particularly in the form of Chocarom Pyrazine (isomeric mixture of 3,5-dimethyl-2-isobutylpyrazine and 3,6-dimethyl-2-isobutylpyrazine), is used extensively in flavor and fragrance compositions. It imparts a warm cocoa and hazelnut aroma, with applications in food products like chocolates, baked goods, and milk products, as well as in fragrances to boost woody notes and provide depth and warmth (Zviely, Abushqara, & Hodrien, 2005).

Influence of Light Exposure on Berry Concentration

The concentration of methoxypyrazines, including 2-methoxy-3-isobutylpyrazine, in grapes is affected by light exposure. Studies have shown that light exposure has dual effects: promoting the formation of methoxypyrazines in immature grapes and photodecomposing these compounds in ripening grapes. This implies that both the presence and absence of light at different stages of grape development can significantly influence the final concentration of methoxypyrazines in wines (Hashizume & Samuta, 1999).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If it comes into contact with the skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

2-(2-methylpropyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(2)5-8-6-9-3-4-10-8/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIMUUJMEBJXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183668
Record name Isobutylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutylpyrazine

CAS RN

29460-92-2
Record name Isobutylpyrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutylpyrazine
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Record name Isobutylpyrazine
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Record name Isobutylpyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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